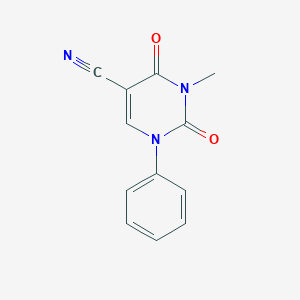

5-Cyano-3-methyl-1-phenyluracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

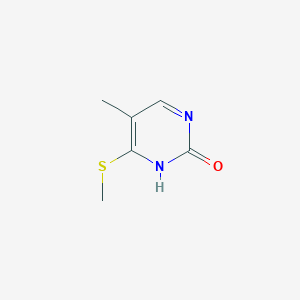

5-Cyano-3-methyl-1-phenyluracil, also known as Methyluracil or Thymogen, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of pyrimidine derivatives and is structurally similar to uracil, a natural component of RNA. The compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.

科学的研究の応用

Chemical Transformations and Synthesis

Rearrangement into 6-Aminouracils : 5-Cyano-1-phenyluracil derivatives can be treated with ammonia, alkylamines, or sodium hydroxide to afford 6-amino-5-iminomethyluracils through rearrangement involving ring-opening and ring-closure processes (Hirota et al., 1989).

Hydrolysis to Yield Uracil Derivatives : Heating 5-cyanouracil derivatives in concentrated HBr or H2SO4 removes the cyano group, yielding substituted uracils or 5-carbamoyluracil derivatives (Senda et al., 1972).

Novel Transformation in Aprotic and Protic Solvents : 5-Cyano-1-(dihydroxypropyl)-3-methyluracils, synthesized from 1-(4-nitrophenyl)-5-cyano-3-methyluracil, show different reactions in aprotic versus protic solvents, leading to products of Dimroth rearrangement (Gondela et al., 2004).

Molecular Imprinted Polymers Applications : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the creation of molecular imprinted polymers with applications in enhancing organic fillers for bagasse cellulose fibers, showing potential in antimicrobial activities and molecular docking studies (Fahim & Abu-El Magd, 2021).

Synthesis of Fluorescent Derivatives : Condensation of cyanoacetylurea with aniline and trimethoxymethane yields 5-cyano-1-phenyluracil derivatives with strong fluorescence, demonstrating potential in chemical and material science applications (Wolfbeis, 1982).

Pharmaceutical Research

Role in Anticancer and Antimicrobial Agent Synthesis : 5-Cyano-3-methyl-1-phenyluracil is involved in the synthesis of pyrimidine derivatives, showing promising results in antimicrobial and anticancer activities (Mohamed et al., 2017).

Formation of Chemotherapeutic Agents : Compounds derived from 5-cyano-3-methyl-1-phenyluracil have been investigated for potential chemotherapeutic activities, including fungicidal, bactericidal, and antiviral properties (Ram et al., 1987).

Enzymatic Kinetic Resolution : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the enzymatic kinetic resolution of cyanohydrin acetates, demonstrating applications in synthesizing chiral compounds for pharmaceutical purposes (Ohta et al., 1989).

Safety And Hazards

特性

IUPAC Name |

3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-14-11(16)9(7-13)8-15(12(14)17)10-5-3-2-4-6-10/h2-6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIITVIRUHNKIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)

![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)

![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)